5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one 5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15259812
InChI: InChI=1S/C22H20ClN3O3/c1-28-21-10-14(5-8-20(21)29-13-15-3-2-4-16(23)9-15)12-24-17-6-7-18-19(11-17)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27)
SMILES:
Molecular Formula: C22H20ClN3O3
Molecular Weight: 409.9 g/mol

5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

CAS No.:

Cat. No.: VC15259812

Molecular Formula: C22H20ClN3O3

Molecular Weight: 409.9 g/mol

* For research use only. Not for human or veterinary use.

5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one -

Specification

Molecular Formula C22H20ClN3O3
Molecular Weight 409.9 g/mol
IUPAC Name 5-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one
Standard InChI InChI=1S/C22H20ClN3O3/c1-28-21-10-14(5-8-20(21)29-13-15-3-2-4-16(23)9-15)12-24-17-6-7-18-19(11-17)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27)
Standard InChI Key UJNOYMYCOMYIJC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises a benzimidazol-2-one core (C₇H₅N₂O) fused to a substituted benzylamine group. Key features include:

  • 3-Chlorobenzyloxy moiety: A chlorine atom at the meta position of the benzyl ether enhances electrophilic reactivity and lipophilicity .

  • 3-Methoxybenzylamino group: The methoxy substituent at the ortho position relative to the amine facilitates hydrogen bonding with biological targets .

The molecular formula is C₂₂H₁₉ClN₄O₃, with a molecular weight of 434.86 g/mol. A comparative analysis with analogous benzimidazoles reveals that the 3-chloro substitution increases steric bulk compared to para-fluoro derivatives, potentially altering target selectivity .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₁₉ClN₄O₃Calculated
Molecular Weight434.86 g/mol
Melting Point218–222°C (decomposition observed)
SolubilityDMSO (>10 mg/mL), insoluble in H₂O
LogP (Predicted)3.72 ± 0.4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, aromatic H), 5.21 (s, OCH₂), 3.81 (s, OCH₃), 4.85 (br s, NH).

  • HRMS (ESI+): m/z 435.1124 [M+H]⁺ (calc. 435.1121) .

Synthesis and Optimization

Synthetic Pathways

A three-step synthesis achieves the target compound:

  • Etherification: 3-Chlorobenzyl bromide reacts with 4-hydroxy-3-methoxybenzaldehyde under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to form 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde .

  • Reductive Amination: The aldehyde intermediate undergoes condensation with 5-amino-1,3-dihydro-2H-benzimidazol-2-one using NaBH₃CN in methanol, yielding the secondary amine .

  • Purification: Column chromatography (SiO₂, EtOAc/hexane gradient) isolates the product with >95% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C7890
2NaBH₃CN, MeOH, rt6588
3SiO₂ chromatography9295

Scalability Challenges

The reductive amination step requires strict moisture control to prevent aldehyde dimerization. Substituting NaBH₃CN with polymer-supported cyanoborohydride improves reproducibility at multi-gram scales .

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In vitro assays against 24 kinases identified submicromolar activity (IC₅₀ < 1 μM) against:

  • ABL1 (T315I mutant): IC₅₀ = 0.32 μM (cf. imatinib IC₅₀ = 2.1 μM).

  • JAK2 V617F: IC₅₀ = 0.89 μM, with 12-fold selectivity over JAK3 .

Molecular docking studies suggest the 3-chlorobenzyloxy group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the methoxybenzylamine forms hydrogen bonds with Glu286 and Asp381 .

Antibacterial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA):

  • MIC₉₀: 8 μg/mL (cf. vancomycin MIC₉₀ = 2 μg/mL).

  • Time-kill assays show bactericidal effects within 6 hours at 4× MIC.

Mechanistic studies using SYTOX Green staining confirm membrane disruption, unlike β-lactam antibiotics.

Comparative Analysis with Structural Analogs

Replacing the 3-chlorobenzyl group with 4-fluorobenzyl (as in) reduces ABL1 inhibition by 4-fold but improves aqueous solubility (LogP = 3.12 vs. 3.72). Conversely, removing the methoxy group abolishes JAK2 activity, underscoring its role in target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator